绿青霉毒素
描述
Viridicatumtoxin is a tetracycline-like antibiotic derived from fungi . Its chemical structure was determined in 1976 . It is found in Penicillium viridicatum and Penicillium aethiopicum, among other fungi .
Synthesis Analysis
The total synthesis of viridicatumtoxin B has been described in detail . The initial synthetic strategies toward this intriguing tetracycline antibiotic resulted in the development of key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .Molecular Structure Analysis
Viridicatumtoxins are unique in that they include in their structures a geranyl-derived subunit in the form of a spirobicyclic system (ring system EF) . In contrast to the majority of tetracyclines, these members of the group are also distinguished by their fungal, rather than bacterial, origins .Chemical Reactions Analysis
The use of an aromatic A-ring substrate was found to be unsuitable for the introduction of the requisite hydroxyl groups at carbons 4a and 12a . Applying these previous tactics, stepwise approaches were developed to oxidize carbons 12a and 4a based on enol- and enolate-based oxidations, respectively .Physical And Chemical Properties Analysis
The chemical formula of Viridicatumtoxin is C30H31NO10 . Its molar mass is 565.575 g·mol−1 .科学研究应用
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Sciences .
Summary of the Application
Viridicatumtoxin B has been found to have potent antibacterial properties . It has been particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus .
Methods of Application or Experimental Procedures
The compound was isolated from the mycelium of liquid fermentation cultures of Penicillium sp. FR11 . The antibacterial activity was then tested against various strains of S. aureus .
Results or Outcomes
Viridicatumtoxin B inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/ml, which is similar to that of vancomycin, but 8-64 times higher activity than that of tetracycline .
Total Synthesis and Structural Elucidation
Specific Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
The total synthesis of Viridicatumtoxin B has been pursued for its structural complexity and potent antibiotic properties . The aim was to fully elucidate the structure of Viridicatumtoxin B and establish the foundation for the synthesis and biological evaluation of designed analogues .
Methods of Application or Experimental Procedures
The total synthesis involved key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .
Results or Outcomes
The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .
Development of New Antibiotics
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
The laboratory recreation of a fungus-derived antibiotic, Viridicatumtoxin B, may someday help bolster the fight against bacteria that evolve resistance to treatments in hospitals and clinics around the world . As part of the process, scientists created and tested a number of variants of Viridicatumtoxin B that could lead to the simplified synthesis of a new generation of more effective antibiotics .
Methods of Application or Experimental Procedures
Three years of effort led the chemists working at Rice’s BioScience Research Collaborative to find a structure that not only matches that of natural Viridicatumtoxin B, but also allows the possibility of synthetic variants that could match or surpass its antibiotic potency .
Results or Outcomes
The complicated new molecule offered a challenge they couldn’t resist . The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .
Development of New Antibiotics
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
The laboratory recreation of a fungus-derived antibiotic, Viridicatumtoxin B, may someday help bolster the fight against bacteria that evolve resistance to treatments in hospitals and clinics around the world . As part of the process, scientists created and tested a number of variants of Viridicatumtoxin B that could lead to the simplified synthesis of a new generation of more effective antibiotics .
Methods of Application or Experimental Procedures
Three years of effort led the chemists working at Rice’s BioScience Research Collaborative to find a structure that not only matches that of natural Viridicatumtoxin B, but also allows the possibility of synthetic variants that could match or surpass its antibiotic potency .
Results or Outcomes
The complicated new molecule offered a challenge they couldn’t resist . The synthetic strategy resulted in the total synthesis of Viridicatumtoxin B, which formed the basis for the revision of its originally assigned structure . The developed chemistry facilitated the synthesis of a series of Viridicatumtoxin analogues, which were evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens .
安全和危害
未来方向
The development of novel antibacterial agents is of high priority due to the emergence of drug-resistant bacterial strains caused by the extensive use of antibiotics in both humans and livestock . The total synthesis of viridicatumtoxin B has opened the way for analogue construction and biological evaluation of this complex tetracycline antibiotic . This could provide a theoretical basis for structural optimization to make new viridicatumtoxin derivatives with improved antimicrobial activities .
属性
IUPAC Name |
(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQKFOXORBCCC-WBWZXODPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893991 | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viridicatumtoxin | |
CAS RN |
39277-41-3 | |
Record name | Viridicatumtoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatumtoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATUMTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。